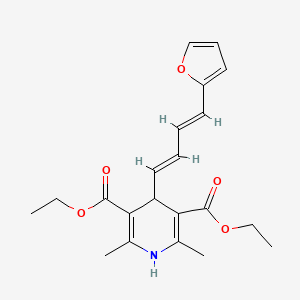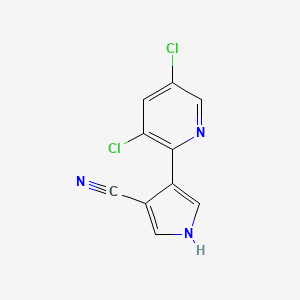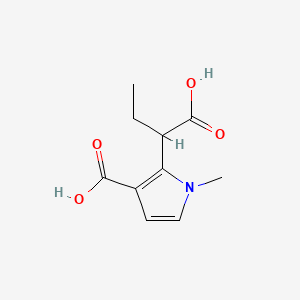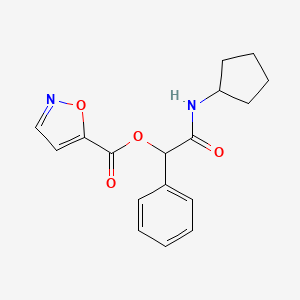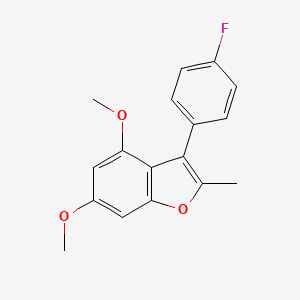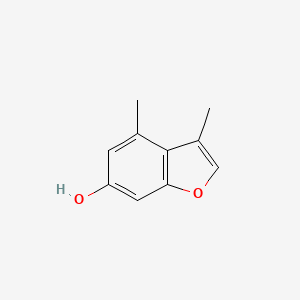
3,4-Dimethylbenzofuran-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylbenzofuran-6-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of hydroxyl and methyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of Lewis acids like aluminum chloride (AlCl3) as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
科学研究应用
3,4-Dimethylbenzofuran-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals, dyes, and polymers.
作用机制
The mechanism of action of 3,4-Dimethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
相似化合物的比较
Benzofuran: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
2,3-Dimethylbenzofuran: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
6-Hydroxybenzofuran: Contains a hydroxyl group but lacks methyl groups, affecting its chemical behavior and uses.
Uniqueness: 3,4-Dimethylbenzofuran-6-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
3,4-dimethyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-8(11)4-9-10(6)7(2)5-12-9/h3-5,11H,1-2H3 |
InChI 键 |
YREAWUMQXVHAKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=CO2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
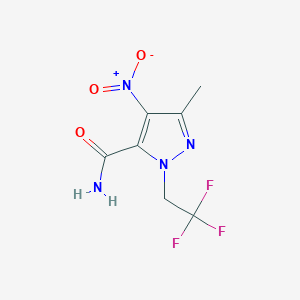

![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)

![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
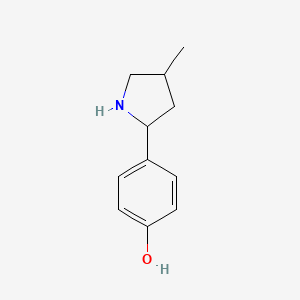
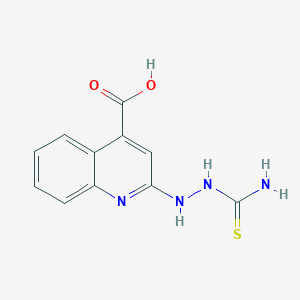
![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
